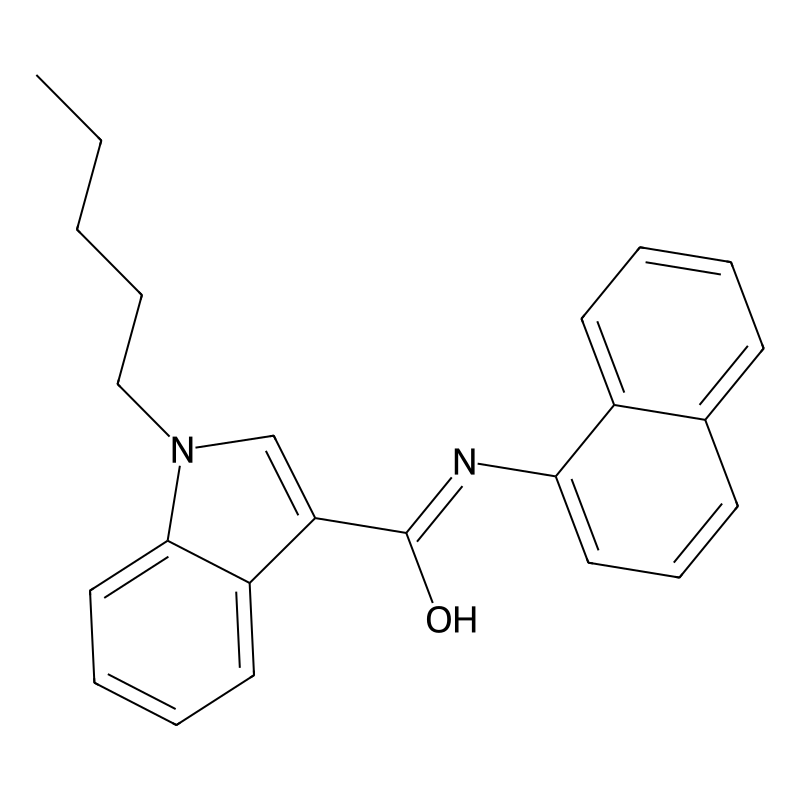

N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide

Content Navigation

Forensic labs using JWH-018 for carboxamide-type cannabinoids risk faulty thermolysis and metabolic profiling. NNEI (CAS 1338925-11-3) is the essential reference standard: 20 metabolites vs. 10 for MN-18, LC-MS/MS MRM 357.0→214.2, degrades >400°C with HCN/1-naphthylamine. Supplied as certified analytical standard; ready for global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide (CAS 1338925-11-3), commonly known as NNEI or MN-24, is a highly lipophilic synthetic cannabinoid reference material characterized by its indole-3-carboxamide core. As a direct structural analog of the widely studied JWH-018, NNEI replaces the methanone linker with an amide bridge. This structural modification fundamentally alters its thermal stability, metabolic biotransformation pathways, and mass spectrometric fragmentation profile. For forensic laboratories, toxicology centers, and metabolic researchers, procuring high-purity NNEI is essential for calibrating LC-MS/MS screening assays, modeling carboxamide-specific thermolysis (including cyanide liberation), and mapping its unique multi-metabolite excretion profile against closely related indazole or fluorinated analogs [1].

Research Fit

Utilizing JWH-018 or MN-18 as a proxy for NNEI in analytical or toxicological workflows leads to critical assay failures. In pyrolysis and thermal degradation studies, JWH-018 exhibits high thermal stability up to 800 °C, whereas NNEI undergoes severe thermolysis above 400 °C, generating distinct toxic degradants such as 1-naphthylamine and hydrogen cyanide that cannot be modeled using ketone-linked cannabinoids [1]. Furthermore, in pharmacokinetic screening, the indazole analog MN-18 undergoes rapid in vivo elimination and yields only 10 primary metabolites, whereas NNEI generates 20 distinct biotransformation products [2]. Consequently, laboratories attempting to map urine or blood matrices must utilize the exact NNEI standard to establish accurate retention times, multiple reaction monitoring (MRM) transitions, and metabolite reference libraries.

Substitution Risk

- Indazole core MN-18 (indazole analog) shows different CB₁ binding affinity and generates fewer unique metabolites, limiting forensic interchangeability.

- Ketone linker JWH-018 replaces the amide linker with a ketone, leading to altered receptor activation potency and metabolic stability.

- Metabolite signature Even closely related indole-3-carboxamides may produce divergent metabolite profiles; reference standards are not interchangeable.

References

- [1] Strong, R., et al. 'Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids...' Analytical and Bioanalytical Chemistry (2019).

- [2] Krotulski, A. J., et al. 'Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18.' Forensic Toxicology (2017).

Thermolytic Instability and Cyanide Generation vs. JWH-018

Carboxamide-linked synthetic cannabinoids exhibit markedly different thermal profiles compared to their ketone-linked predecessors. When rapidly heated to 800 °C, JWH-018 demonstrates high thermal stability with >90% of the parent compound recovered. In stark contrast, NNEI undergoes complete thermal degradation at temperatures above 400 °C. This thermolysis proceeds via indole-amide dehydration to an indole-carbonitrile, culminating in the release of up to 27 µg of hydrogen cyanide per mg of starting material, alongside 1-naphthylamine[1].

| Evidence Dimension | Thermal stability and cyanide liberation upon heating to 800 °C |

| Target Compound Data | Complete degradation >400 °C; yields up to 27 µg HCN/mg |

| Comparator Or Baseline | JWH-018 (Ketone analog): >90% parent recovery, no HCN liberation |

| Quantified Difference | Complete thermolytic divergence; 100% loss of parent NNEI vs. <10% loss for JWH-018 |

| Conditions | Aerobic thermolysis probe heating to 800 °C with GC-MS and LC-MS/MS quantification |

Forensic laboratories must procure NNEI to accurately calibrate GC-MS equipment for the specific toxic degradants (cyanide, 1-naphthylamine) produced during the vaporization of carboxamide-type cannabinoids.

Metabolite Yield and Elimination Kinetics vs. MN-18

The substitution of an indole core (NNEI) for an indazole core (MN-18) significantly impacts the pharmacokinetic profile of the cannabinoid. In vivo and in vitro studies utilizing human liver microsomes and hepatocytes reveal that NNEI undergoes a highly complex biotransformation process, yielding 20 distinct metabolites. Conversely, the indazole analog MN-18 produces only 10 identified metabolites but is eliminated at a substantially faster rate in vivo. The unique metabolic footprint of NNEI requires specific reference standards for accurate identification in biological matrices [1].

| Evidence Dimension | Number of distinct metabolic biotransformation products |

| Target Compound Data | 20 distinct metabolites |

| Comparator Or Baseline | MN-18 (Indazole analog): 10 distinct metabolites |

| Quantified Difference | 2-fold increase in metabolite complexity for NNEI |

| Conditions | Incubation in rat and human liver microsomes/hepatocytes and in vivo urine/blood analysis |

Toxicology testing facilities require the exact NNEI standard to accurately map its extensive 20-metabolite profile, which cannot be inferred from the faster-eliminating MN-18 analog.

Mass Spectrometric Transition Specificity for Blood Screening

In quantitative LC-MS/MS screening of whole blood or electronic cigarette liquids, NNEI must be distinctly resolved from its structural analogs. Operating in positive electrospray ionization mode, NNEI is quantified using the specific multiple reaction monitoring (MRM) transition of m/z 357.0 → 214.2, with a secondary confirmation transition of m/z 357.0 → 144.1. This clearly differentiates it from the indazole analog MN-18, which utilizes the transition m/z 358.1 → 215.1, and the fluorinated analog 5F-NNEI (m/z 375.2 → 232.3). The limit of detection for such carboxamide cannabinoids in optimized whole-blood assays can reach as low as 0.01–0.30 µg/L[1].

| Evidence Dimension | Primary LC-MS/MS MRM Quantification Transition |

| Target Compound Data | m/z 357.0 → 214.2 |

| Comparator Or Baseline | MN-18: m/z 358.1 → 215.1; 5F-NNEI: m/z 375.2 → 232.3 |

| Quantified Difference | Distinct precursor and product ion shifts (Δ 1.1 m/z vs MN-18; Δ 18.2 m/z vs 5F-NNEI) |

| Conditions | Positive electrospray ionization (ESI+) LC-MS/MS |

Procuring the exact NNEI standard is non-negotiable for establishing accurate calibration curves and avoiding false positives in high-throughput LC-MS/MS forensic screening.

Calibration of Pyrolysis and Thermal Degradation GC-MS Assays

Because NNEI degrades into hydrogen cyanide and 1-naphthylamine at temperatures above 400 °C, it is the required reference standard for laboratories simulating the smoking or vaporization of carboxamide-type synthetic cannabinoids. It allows researchers to quantify toxic thermolytic byproducts that are entirely absent when using ketone-linked standards like JWH-018 [1].

Development of LC-MS/MS Toxicology Screens for Biological Matrices

NNEI is essential for establishing accurate retention times, MRM transitions (m/z 357.0 → 214.2), and calibration curves in whole blood, urine, and hair testing protocols. Its complex 20-metabolite profile necessitates the use of the parent compound in hepatocyte incubation assays to generate reference libraries for forensic identification [2].

Quality Control and Profiling of Seized Electronic Cigarette Liquids

With the increasing prevalence of synthetic cannabinoids in e-liquids, analytical chemistry labs utilize NNEI as a quantitative benchmark. Its specific mass-to-charge ratio and lipophilic solubility profile enable the validation of simultaneous multi-analyte extraction and screening protocols, ensuring precise differentiation from indazole (MN-18) and fluorinated (5F-NNEI) analogs [3].

Application Fit Matrix

References

- [1] Strong, R., et al. 'Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids...' Analytical and Bioanalytical Chemistry (2019).

- [2] Krotulski, A. J., et al. 'Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18.' Forensic Toxicology (2017).

- [3] Zheng, X., et al. 'Simultaneous determination of 102 synthetic cannabinoids in electronic cigarette oil by liquid chromatography-tandem mass spectrometry.' Journal of Chromatography (2021).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Explore Compound Types